molecular formula C8H6F5NO B8508860 2-Amino-4-(pentafluoroethyl)phenol

2-Amino-4-(pentafluoroethyl)phenol

Cat. No.: B8508860
M. Wt: 227.13 g/mol
InChI Key: KDWPFNLBFCMBAH-UHFFFAOYSA-N
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Description

Predicted Collision Cross Section (CCS)

Adduct m/z CCS (Ų)
[M+H]⁺ 228.04424 140.7
[M+Na]⁺ 250.02618 150.3
[M-H]⁻ 226.02968 136.8
[M+NH₄]⁺ 245.07078 157.9

Data sourced from ion mobility spectrometry predictions.

NMR Spectroscopy :

  • ¹H NMR : Expected signals include a singlet for the aromatic proton adjacent to the -NH₂ group (δ 6.8–7.2 ppm) and broad peaks for -OH (δ 5.0–5.5 ppm) and -NH₂ (δ 4.5–5.0 ppm).
  • ¹⁹F NMR : The -CF₂CF₃ group would exhibit a quintet near δ -80 ppm due to coupling with adjacent fluorine atoms.

IR Spectroscopy :

  • Stretching vibrations for -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and C-F (1100–1250 cm⁻¹) are anticipated.

Mass Spectrometry :

  • The molecular ion peak at m/z 227.04 ([M]⁺) and fragments corresponding to loss of -NH₂ (Δ m/z -16) or -CF₂CF₃ (Δ m/z -119) are predicted.

Crystallographic Studies and Conformational Analysis

No crystallographic data for 2-amino-4-(pentafluoroethyl)phenol has been reported to date. However, analogs like 2-amino-4-chlorophenol exhibit monoclinic crystal systems with P2₁/c space groups, stabilized by intermolecular hydrogen bonds. For this compound, computational models suggest a similar propensity for planar geometry due to conjugation between the aromatic ring and substituents.

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into its electronic structure:

  • Electrostatic Potential (ESP) : The -CF₂CF₃ group creates a region of high electron deficiency (δ⁺), while the -OH and -NH₂ groups show electron-rich (δ⁻) character.
  • Frontier Molecular Orbitals :
    • HOMO: Localized on the aromatic ring and -NH₂ group.
    • LUMO: Dominated by the pentafluoroethyl moiety’s σ* orbitals.
  • NBO Analysis : Hyperconjugative interactions between the lone pairs of -NH₂ and the antibonding orbitals of adjacent C-F bonds stabilize the molecule.

Properties

Molecular Formula

C8H6F5NO

Molecular Weight

227.13 g/mol

IUPAC Name

2-amino-4-(1,1,2,2,2-pentafluoroethyl)phenol

InChI

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)4-1-2-6(15)5(14)3-4/h1-3,15H,14H2

InChI Key

KDWPFNLBFCMBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-amino-4-(pentafluoroethyl)phenol, highlighting substituent effects, properties, and applications:

Compound Name Substituent Molecular Formula Key Properties/Applications References
2-Amino-4-(trifluoromethoxy)phenol -O-CF₃ C₇H₅F₃NO₂ Electron-withdrawing trifluoromethoxy group enhances acidity; used in sulfonamide inhibitor synthesis.
2-Amino-4-(trifluoromethylsulfonyl)phenol -SO₂-CF₃ C₇H₅F₃NO₃S Strong electron-withdrawing sulfonyl group increases oxidative stability; industrial applications.
2-Amino-4-(methylsulfonyl)phenol -SO₂-CH₃ C₇H₈NO₃S Methylsulfonyl group confers mutagenicity in bacterial assays; studied for toxicological profiles.
2-Amino-4-tert-butylphenol -C(CH₃)₃ C₁₀H₁₅NO Bulky tert-butyl group reduces acidity (electron-donating); used in polymer stabilization.
2-Amino-4-(benzyloxy)phenol -O-CH₂-C₆H₅ C₁₃H₁₃NO₂ Benzyloxy group improves lipophilicity; intermediate in dye and pharmaceutical synthesis.

Key Comparative Insights :

Electronic Effects: Pentafluoroethyl (-C₂F₅) vs. Sulfonyl (-SO₂-R) Groups: -SO₂-CF₃ () and -SO₂-CH₃ () are stronger electron-withdrawing groups than -C₂F₅, leading to higher acidity and oxidative stability but increased mutagenic risks in methylsulfonyl derivatives .

Steric and Solubility Considerations: The tert-butyl group in 2-amino-4-tert-butylphenol () provides steric hindrance, reducing reactivity but improving solubility in non-polar solvents compared to fluorinated analogs . The benzyloxy group in 2-amino-4-(benzyloxy)phenol () enhances lipophilicity, making it suitable for membrane-penetrating drug candidates .

Applications :

  • Fluorinated derivatives (e.g., -C₂F₅, -CF₃) are prioritized in medicinal chemistry for metabolic stability and bioavailability .
  • Sulfonyl-containing analogs are utilized in industrial settings for corrosion inhibition or polymer synthesis .

Research Findings and Data Gaps

  • Acidity Trends: The pKa of 2-amino-4-(pentafluoroethyl)phenol is expected to be lower than non-fluorinated analogs (e.g., 2-amino-4-tert-butylphenol) due to the electron-withdrawing -C₂F₅ group.
  • Synthetic Utility: Fluorinated phenols are key intermediates in drug discovery, but direct comparisons of reaction yields or catalytic efficiency with analogs like 2-amino-4-(trifluoromethoxy)phenol remain unexplored .

Preparation Methods

Radical Perfluoroalkylation

Pentafluoroethyl iodide undergoes radical addition to phenol under UV irradiation or with initiators like azobisisobutyronitrile (AIBN). The hydroxyl group directs radical attack to the para position.

Procedure :

  • Phenol (1 equiv), pentafluoroethyl iodide (1.2 equiv), and AIBN (0.1 equiv) in acetonitrile are heated at 80°C for 12 hours.

  • Yield : ~45%.

Directed Ortho-Metalation

Protected phenol derivatives (e.g., methoxybenzene) undergo para-lithiation using lithium diisopropylamide (LDA), followed by quenching with pentafluoroethyl iodide.

Procedure :

  • Protect phenol as methoxybenzene.

  • Treat with LDA (–78°C, THF), then add pentafluoroethyl iodide.

  • Deprotect with BBr₃ to yield 4-(pentafluoroethyl)phenol.

  • Yield : ~60%.

Nitration of 4-(Pentafluoroethyl)phenol

Nitration occurs ortho to the hydroxyl group due to its activating effect, despite the electron-withdrawing pentafluoroethyl group.

Procedure :

  • 4-(Pentafluoroethyl)phenol (1 equiv) is treated with HNO₃ (2 equiv) in H₂SO₄ at 0–5°C for 2 hours.

  • Product : 2-Nitro-4-(pentafluoroethyl)phenol.

  • Yield : 70–80%.

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.

Procedure :

  • 2-Nitro-4-(pentafluoroethyl)phenol (1 equiv) is dissolved in ethanol, with 10% Pd/C (5% w/w), under H₂ (50 psi) at 25°C for 6 hours.

  • Yield : 85–90%.

Route 2: Amination Followed by Pentafluoroethylation

Synthesis of 2-Aminophenol

2-Aminophenol is commercially produced via hydrogenation of o-nitrophenol using Fe/HCl or catalytic hydrogenation.

Industrial Method :

  • o-Nitrophenol (1 equiv), iron powder (3 equiv), and HCl (aq.) are refluxed for 4 hours.

  • Yield : 90–95%.

Pentafluoroethylation of 2-Aminophenol

Comparative Analysis of Routes

Parameter Route 1 Route 2
Regioselectivity High (nitration directed by –OH)Low (competing side reactions)
Yield 45–85% (multi-step)Unreported (theoretical)
Scalability Suitable for industrial productionLimited by functional group tolerance
Key Challenges Radical stability in Step 2.1.1Pentafluoroethylation efficiency

Advanced Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–H activation could enable direct pentafluoroethylation but remains unexplored for phenolic substrates.

Photoredox Catalysis

Visible-light-mediated reactions using Ir or Ru catalysts may enhance radical perfluoroalkylation efficiency.

Industrial and Environmental Considerations

  • Waste Management : Reduction steps generate Fe sludge (Route 1) or HCl (Route 2), requiring neutralization.

  • Cost Drivers : Pentafluoroethyl iodide (~$500/g) and Pd/C catalysts increase production costs .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-(pentafluoroethyl)phenol in laboratory settings?

  • Methodological Answer : Two primary routes are applicable for analogs:

Nucleophilic Substitution : React 2-aminophenol derivatives with pentafluoroethylating agents (e.g., pentafluoroethyl iodide) using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 80°C. This method requires inert conditions and yields ~75% after purification via column chromatography .

Q. How to design experiments analyzing the compound’s interaction with ionic liquids for solubility studies?

  • Methodological Answer :
  • Solubility Screening : Use UNIFAC-IL models to predict solubility in ionic liquids like [bmim][CH₃SO₄]. Validate via UV-Vis spectroscopy at 25–60°C .
  • Phase Behavior Analysis : Measure cloud points via turbidimetry to identify solvent-solute interactions.

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